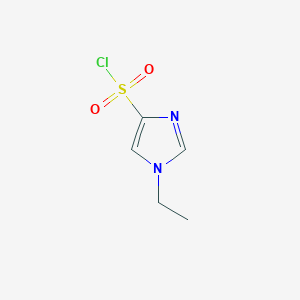

1-ethyl-1H-imidazole-4-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-2-8-3-5(7-4-8)11(6,9)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEHZRJEPGJDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276949 | |

| Record name | 1-Ethyl-1H-imidazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137049-01-5 | |

| Record name | 1-Ethyl-1H-imidazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137049-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-imidazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Importance of Imidazole Scaffolds in Modern Chemical Synthesis

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in the realm of organic and medicinal chemistry. researchgate.net Its prevalence in a vast array of natural products, such as the amino acid histidine and the neurotransmitter histamine, underscores its fundamental role in biological systems. This biological significance has, in turn, inspired chemists to incorporate the imidazole nucleus into a multitude of synthetic molecules with diverse therapeutic applications.

The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a pyridine-type and a pyrrole-type nitrogen atom, allow it to engage in a variety of non-covalent interactions. These include hydrogen bonding, coordination with metal ions, and π-stacking, which are crucial for molecular recognition and binding to biological targets. Consequently, imidazole-containing compounds have been successfully developed as anticancer, antifungal, antiviral, and anti-inflammatory agents. nih.gov

The Versatile Reactivity of the Sulfonyl Chloride Functional Group in Organic Chemistry

Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile electrophilic reagents that serve as powerful tools in organic synthesis. The strong electron-withdrawing nature of the sulfonyl group, coupled with the good leaving group ability of the chloride ion, renders the sulfur atom highly susceptible to nucleophilic attack. This inherent reactivity allows for the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities. libretexts.org

The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of synthetic chemistry, providing a reliable method for the construction of sulfonamides. rsc.org This particular functional group is a key pharmacophore in a wide range of clinically important drugs, including antibiotics (sulfonamides), diuretics, and anticonvulsants. cbijournal.com The ability to readily introduce the sulfonyl group into diverse molecular frameworks makes sulfonyl chlorides indispensable intermediates in the pharmaceutical and agrochemical industries.

1 Ethyl 1h Imidazole 4 Sulfonyl Chloride: a Key Intermediate at the Crossroads of Functionality

Direct Sulfonylation of Imidazole Derivatives

The introduction of a sulfonyl chloride group onto an imidazole ring is most commonly achieved through direct electrophilic substitution. This approach leverages the reactivity of the imidazole nucleus, though the reaction conditions must be carefully controlled to achieve the desired regioselectivity and prevent degradation of the starting material.

Synthesis of this compound via Chlorosulfonic Acid Reaction

The direct chlorosulfonation of 1-ethyl-1H-imidazole represents a primary route to obtaining this compound. This reaction is a classic example of electrophilic aromatic substitution, where chlorosulfonic acid serves as the sulfonating agent. pageplace.de The reaction mechanism involves the attack of the electron-rich imidazole ring on the electrophilic sulfur atom of chlorosulfonic acid.

Typically, the synthesis is performed by adding 1-ethyl-1H-imidazole portion-wise to an excess of chlorosulfonic acid at a reduced temperature, often between -10 °C and 0 °C, to moderate the highly exothermic reaction. rsc.org After the initial addition, the reaction mixture is gradually warmed and may be heated for several hours to ensure the completion of the reaction. rsc.org The final product is isolated by quenching the reaction mixture in ice water, which precipitates the sulfonyl chloride.

Table 1: Typical Reaction Parameters for Chlorosulfonation

| Parameter | Value/Condition | Purpose |

| Reactant Ratio | Excess Chlorosulfonic Acid | Serves as both reagent and solvent, drives reaction to completion. |

| Initial Temperature | -10 °C to 0 °C | To control the exothermic nature of the reaction. rsc.org |

| Reaction Time | Several hours | To ensure complete conversion to the sulfonyl chloride. rsc.org |

| Work-up | Quenching in ice water | To precipitate the product and separate it from the acid. rsc.org |

It is crucial to note that chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent that reacts explosively with water, necessitating stringent safety precautions and anhydrous conditions. pageplace.de

Chlorosulfonylation of Substituted Imidazoles (e.g., 5-Chloro-1-ethyl-2-methylimidazole)

The principles of direct chlorosulfonylation can be extended to substituted imidazole derivatives. For instance, the synthesis of sulfonyl chlorides from precursors like 5-chloro-1-ethyl-2-methylimidazole follows a similar electrophilic substitution pathway. The presence of substituents on the imidazole ring can influence the reactivity and regioselectivity of the sulfonation reaction. An electron-donating group like a methyl group at the C2 position would activate the ring, while a deactivating chloro group at the C5 position would make the substitution more challenging. The sulfonyl group will typically direct to the available C4 position. The existence of related compounds such as 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride confirms the viability of this synthetic approach. clearsynth.com

Precursor Synthesis and Intermediate Transformations

The synthesis of the target sulfonyl chloride is fundamentally dependent on the availability of the appropriately substituted imidazole starting materials. Various classical and modern synthetic methods are employed to construct the core imidazole heterocycle.

Preparation of Ethyl-1H-imidazole Starting Materials

The precursor, 1-ethyl-1H-imidazole, is a liquid at room temperature with a density of approximately 0.995 g/cm³ and a boiling point of 197-199 °C. It is synthesized through the N-alkylation of imidazole. This reaction typically involves treating imidazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack.

Table 2: Physical Properties of 1-Ethyl-1H-imidazole

| Property | Value |

| CAS Number | 7098-07-9 |

| Molecular Formula | C₅H₈N₂ |

| Molecular Weight | 96.13 g/mol |

| Form | Liquid |

| Density | 0.995 g/cm³ at 20 °C |

| Vapor Pressure | 0.32 hPa at 25 °C |

Source: Sigma-Aldrich

Alternative methods for synthesizing substituted imidazoles include multi-component reactions, such as the synthesis of ethyl imidazole-4-carboxylate from glycine, which can then be further modified. guidechem.com

Wallach Synthesis Approaches for Imidazole Precursors

The Wallach synthesis is a classic method for preparing imidazole derivatives that can serve as precursors. derpharmachemica.comjetir.org This reaction involves treating N,N'-disubstituted oxamides with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). rsc.org For instance, the reaction of N,N'-diethyloxamide with PCl₅ yields a chloro-substituted intermediate, which upon reduction can furnish a 1-ethyl-substituted imidazole. derpharmachemica.comiiste.org This method is particularly useful for producing chloroimidazoles, which can then be subjected to further functionalization or used directly in subsequent reactions like sulfonation. jetir.org The reaction proceeds through a series of intermediates, and kinetic studies have been performed to better understand the mechanism, which is thought to involve nitrile ylide species. rsc.org

Green Chemistry Principles in Imidazole Sulfonyl Chloride Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of imidazole sulfonyl chlorides, which traditionally involves hazardous reagents like chlorosulfonic acid, is an area where green chemistry principles can be applied to improve safety and sustainability.

Key green chemistry strategies applicable to this synthesis include:

Use of Safer Reagents: Replacing highly corrosive and reactive reagents like chlorosulfonic acid with milder alternatives is a primary goal. Methods for synthesizing sulfonyl chlorides from S-alkylisothiourea salts using N-chlorosuccinimide (NCS) provide a less hazardous option. organic-chemistry.orgorganic-chemistry.org Another approach involves the oxidative chlorination of thiols or disulfides using reagents like sodium dichloroisocyanurate dihydrate in sustainable solvents. researchgate.netrsc.org

Solvent-Free and Aqueous Systems: Conducting reactions in water or under solvent-free ("neat") conditions eliminates the use of volatile organic compounds (VOCs), reducing environmental impact. sci-hub.se Solvent-free sulfonylation of amines with sulfonyl chlorides at room temperature has been reported as a green methodology. sci-hub.se Similarly, performing reactions in water, where feasible, is highly desirable. researchgate.net

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and more environmentally friendly. researchgate.net

Nucleophilic Substitution Reactions at the Sulfonyl Center

The core of this compound's reactivity lies in the susceptibility of the sulfur-chlorine bond to cleavage upon attack by a nucleophile. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom electron-deficient and thus a prime target for nucleophilic attack.

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis. This reaction is a robust and widely utilized method for creating the sulfonamide linkage, a critical functional group in many pharmaceutical compounds.

This compound readily reacts with primary and secondary amines to yield the corresponding N-substituted sulfonamides. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride, which is typically scavenged by a base present in the reaction mixture.

A specific application of this reactivity is demonstrated in the synthesis of complex molecules for pharmaceutical research. For instance, this compound has been used to synthesize a derivative of a spiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one, a scaffold used in the development of CDK2 inhibitors. google.comgoogle.com In this synthesis, the secondary amine of the piperidine (B6355638) moiety attacks the sulfonyl chloride to form the desired sulfonamide. google.comgoogle.com

The synthesis of sulfonamides from sulfonyl chlorides and amines is almost universally carried out in the presence of a base. The primary role of the base is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. This is crucial for two reasons: it prevents the protonation of the starting amine, which would render it non-nucleophilic, and it drives the reaction to completion.

Commonly used bases include tertiary amines, such as triethylamine or N,N-diisopropylethylamine (Hunig's base), or inorganic bases like sodium carbonate. The choice of base and solvent can influence the reaction rate and yield. In the synthesis of the previously mentioned CDK2 inhibitor, Hunig's base was used in anhydrous tetrahydrofuran (B95107) (THF) to facilitate the sulfonamide bond formation. google.comgoogle.com

The table below details the specific conditions for this documented reaction.

| Amine Reactant | Sulfonyl Chloride | Base | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 7'-Cyclopentyl-2'-(piperidin-4-ylamino)spiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one | This compound | N,N-Diisopropylethylamine (Hunig's base) | Anhydrous Tetrahydrofuran (THF) | 2 hours at room temperature | N-(7'-cyclopentyl-6'-oxo-6',7'-dihydrospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidin]-2'-yl)-1-(1-ethyl-1H-imidazole-4-sulfonyl)piperidin-4-amine | google.comgoogle.com |

Analogous to the reaction with amines, this compound is expected to react with hydroxyl-containing compounds, such as phenols and alcohols, in a process known as O-sulfonylation. This reaction yields sulfonate esters (specifically, sulfonyl phenoxides when phenols are the reactants), which are valuable intermediates in organic synthesis.

While specific examples of O-sulfonylation using this compound are not prominently detailed in the cited literature, the synthesis of sulfonyl phenoxides from related imidazole sulfonyl chlorides and various phenolic compounds is well-established. The general reaction involves the nucleophilic attack of the phenoxide oxygen on the sulfonyl sulfur, displacing the chloride ion. The reaction is typically performed in the presence of a base, such as sodium carbonate or sodium hydroxide (B78521), to deprotonate the phenol (B47542), thereby increasing its nucleophilicity.

For example, a similar compound, 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride, has been shown to react with various phenolic compounds in the presence of 10% sodium carbonate or sodium hydroxide to afford the corresponding sulfonyl phenoxides. The reactions are generally stirred at room temperature for several hours. It is anticipated that this compound would undergo similar transformations under these conditions.

The mechanism for O-sulfonylation is believed to proceed through a nucleophilic substitution pathway at the sulfur center. For the reaction with phenols, the process is initiated by the deprotonation of the phenol by a base, forming a more potent nucleophile, the phenoxide ion.

The proposed mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the deprotonated phenolic compound attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient trigonal bipyramidal intermediate.

Chloride Elimination: The intermediate collapses with the expulsion of the chloride ion, which is a good leaving group. This step results in the formation of the new sulfur-oxygen bond, yielding the sulfonyl phenoxide product.

This pathway is consistent with the general understanding of nucleophilic substitution reactions at tetracoordinate sulfur centers.

Reactions with Thiourea (B124793) Derivatives and Subsequent Cyclizations

The reaction of this compound with thiourea and its derivatives provides a pathway to novel heterocyclic systems. The primary reaction involves the nucleophilic attack of the amino group of thiourea on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of an N-(imidazolylsulfonyl)thiourea intermediate. This reaction is analogous to the standard synthesis of sulfonamides from sulfonyl chlorides and amines. ekb.eg

Depending on the reaction conditions and the structure of the thiourea derivative, this intermediate can undergo subsequent intramolecular cyclization. Such cyclizations can involve the imidazole ring nitrogens or carbons, or the sulfur atom of the thiourea moiety, leading to fused heterocyclic systems like imidazo[2,1-b] nih.govrsc.orgresearchgate.netthiadiazole sulfonamides. researchgate.netresearchgate.net For instance, the reaction of a sulfonyl chloride with thiourea can be a key step in forming fused ring systems that have applications in medicinal chemistry. nih.govnih.govlupinepublishers.com

A plausible pathway involves the initial formation of the sulfonylthiourea, which, under basic or thermal conditions, could cyclize. The N1-ethyl group prevents cyclization at that position, potentially directing reactivity towards the N3 nitrogen or the C5 carbon of the imidazole ring. The specific products obtained would be highly dependent on the reaction conditions employed.

Table 1: Potential Products from Reaction of this compound with Thiourea This table is illustrative and based on known reactivity patterns of similar compounds.

| Intermediate/Product | Reaction Type | Plausible Conditions | Potential Significance |

|---|---|---|---|

| N-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)thiourea | Sulfonamide formation | Amine, Base (e.g., Pyridine, Et3N), Aprotic Solvent | Key intermediate for further cyclization |

| Fused Imidazo[2,1-b]thiadiazole derivative | Intramolecular Cyclization | Heating, Strong Base | Core structure in bioactive molecules |

| Substituted Guanidine | Desulfurization/Rearrangement | Oxidizing/Reducing agents | Bioisostere of urea/thiourea |

Formation of Functionalized Carboxamides

The direct conversion of a sulfonyl chloride to a carboxamide is not a standard transformation. However, the synthesis of N-acylsulfonamides, which contain a carboxamide moiety attached to the sulfonamide nitrogen, is a well-established process. These compounds can be prepared from sulfonyl azides or through the acylation of a primary sulfonamide. nih.govorganic-chemistry.org In the context of this compound, this would first involve reaction with an amine to form the corresponding sulfonamide, followed by acylation.

Alternatively, recent advances have shown that aryl carboxylic acids can be converted into sulfonyl chlorides, which can then be reacted in a one-pot procedure with amines to form sulfonamides. acs.orgnih.gov While this does not directly form a carboxamide from the sulfonyl chloride, it highlights the synthetic linkage between these two functional groups. The synthesis of imidazole-4-carboxamides typically proceeds through the hydrolysis or amidation of a corresponding ester or nitrile precursor, which could potentially be synthesized from a common intermediate used to generate the sulfonyl chloride. nih.gov For example, a 4-carboxy-1-ethyl-1H-imidazole precursor could be a divergent point for synthesizing either the carboxamide or, through a multi-step process, the sulfonyl chloride. guidechem.com

Functionalization Strategies for the Imidazole Ring

Beyond the reactivity of the sulfonyl chloride group, the imidazole ring itself can be functionalized to introduce additional complexity and points of diversity. These strategies often involve the functionalization of a pre-formed imidazole core that is later converted to the target sulfonyl chloride, or they must be compatible with the existing sulfonyl chloride moiety.

Selective Functionalization via Iodine-Copper Exchange

A powerful method for the regioselective functionalization of the imidazole ring is the iodine-copper exchange reaction. This process typically begins with a diiodoimidazole derivative, for example, a 1-ethyl-4,5-diiodo-1H-imidazole. Treatment of this diiodo compound with a lithium cuprate (B13416276) reagent, such as (PhMe₂CCH₂)₂CuLi, can regioselectively replace one of the iodine atoms with a copper species. rsc.org This organocopper intermediate is highly reactive towards a variety of electrophiles, allowing for the introduction of alkyl, acyl, and other functional groups at a specific position on the imidazole ring. rsc.org

The resulting mono-iodoimidazole can potentially undergo a second iodine-copper exchange, enabling sequential functionalization at both the C4 and C5 positions. rsc.org To synthesize this compound derivatives using this method, one would start with a suitably protected diiodoimidazole, perform the desired functionalization at the C5 position, and then convert the iodine at C4 into the target sulfonyl chloride group, likely through a sequence involving metal-halogen exchange followed by reaction with sulfur dioxide and a chlorinating agent.

Imidazole Backbone Functionalization via Olefin Cross-Metathesis

Olefin cross-metathesis is a robust C-C bond-forming reaction that can be applied to the imidazole backbone. This strategy requires the presence of a vinyl group on the imidazole ring. For instance, a precursor such as 1-ethyl-5-vinyl-1H-imidazole could be subjected to cross-metathesis with a variety of terminal alkenes in the presence of a ruthenium catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts). acs.orgillinois.edu

This reaction allows for the introduction of diverse and complex side chains onto the imidazole ring. acs.org The efficiency of the reaction can be influenced by the electronic nature of the imidazole ring and potential coordination of the imidazole nitrogens to the ruthenium catalyst. acs.org The sulfonyl chloride group is generally stable under these conditions, although its strong electron-withdrawing nature might influence the reactivity of the vinyl group. This method provides a late-stage functionalization approach to elaborate the imidazole core after the sulfonyl chloride has been installed.

Table 2: Representative Olefin Cross-Metathesis Reactions on Vinyl Heterocycles Data adapted from analogous systems reported in the literature.

| Olefin Partner | Catalyst | Typical Yield | Product Structure |

|---|---|---|---|

| 1-Hexene | Hoveyda-Grubbs II | Good to Excellent | Imidazole with extended alkyl chain |

| Styrene | Grubbs II | Good | Styrenyl-substituted imidazole |

| Allyl Acetate | Hoveyda-Grubbs II | Moderate to Good | Functionalized chain with ester group |

| Vinyl Boronate | Grubbs II | Good | Borylated side chain for further coupling |

Multi-Component Reactions for Imidazole Ring Construction

Multi-component reactions (MCRs) offer an efficient strategy for the de novo synthesis of the imidazole core, allowing for the rapid assembly of substituted imidazoles from simple starting materials. The Debus-Radziszewski imidazole synthesis is a classic and widely used MCR for this purpose. wikipedia.orgnih.govhandwiki.orgscribd.com This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and an amine in the presence of an ammonia (B1221849) source (like ammonium (B1175870) acetate). wikipedia.orgnih.gov

To construct a precursor for this compound, one could employ ethylamine (B1201723) as the amine component. The choice of the 1,2-dicarbonyl and aldehyde components would determine the substituents at the C2, C4, and C5 positions. For instance, using a dicarbonyl that incorporates a group at the C4 position that can be later converted to a sulfonyl chloride (e.g., a thioether or a halogen) would be a strategic approach. This method allows for significant structural diversity by simply varying the starting components, making it a powerful tool for building libraries of imidazole-based compounds. researchgate.net

Structural Analogues and Derived Compounds of 1 Ethyl 1h Imidazole 4 Sulfonyl Chloride

Diverse Imidazole-Based Sulfonamide Libraries

The synthesis of diverse imidazole-based sulfonamide libraries is a key strategy in the quest for new therapeutic agents. nih.govnih.gov The imidazole (B134444) ring, an electron-rich heterocycle, can interact with various biological targets through hydrogen bonding and other non-covalent interactions. nih.gov When combined with the sulfonamide moiety, a well-established pharmacophore, the resulting compounds often exhibit enhanced biological activities. nih.gov

Researchers have developed efficient methods for creating these libraries, often by reacting sulfonyl chlorides with various amines or by attaching the sulfonamide group to pre-existing imidazole or benzimidazole (B57391) structures. nih.gov This approach allows for the systematic modification of the molecule to explore structure-activity relationships. For instance, a butene-modified sulfonamide imidazole hybrid has demonstrated strong antibacterial efficacy by intercalating into bacterial DNA, thereby inhibiting its replication. nih.gov This particular compound showed significantly higher inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) than existing antibiotics like norfloxacin (B1679917) and sulfathiazole. nih.gov

The following table provides examples of synthesized imidazole and benzimidazole sulfonamides and their reported biological activities:

| Compound Type | Modification Strategy | Reported Biological Activity |

| Bis-benzimidazole sulfonamides | Attachment of a sulfonamide moiety to a bis-benzimidazole scaffold. nih.gov | Antibacterial. nih.gov |

| Bis-imidazole sulfonamides | Attachment of a sulfonamide moiety to a bis-imidazole scaffold. nih.gov | Antibacterial. nih.gov |

| Imidazole-pyrimidine hybrids | Integration of imidazole, pyrimidine, and sulfonamide moieties. researchgate.net | Not specified. researchgate.net |

| Tri-aryl imidazole-benzene hybrids | One-pot, multi-component reaction to create complex sulfonamide structures. mdpi.com | Carbonic anhydrase inhibition. mdpi.com |

Phenolic Sulfonyl Derivatives

The incorporation of a phenolic group into the imidazole-sulfonyl scaffold has given rise to derivatives with dual antioxidant and antifungal properties. nih.gov Phenolic compounds are known for their ability to scavenge free radicals, and this activity can be synergistic with the antifungal properties of the imidazole core. nih.gov

The synthesis of these derivatives often involves the combination of phenolic units with nitrogen-containing cyclic molecules like imidazole. nih.gov Studies have shown that some of these novel compounds exhibit higher antioxidant activity than the reference antioxidant Trolox and also possess antifungal activity without being toxic to fibroblasts and bacteria. nih.gov The antioxidant capacity of these compounds is often evaluated using techniques such as cyclic voltammetry and DPPH radical scavenging assays. nih.gov

Key findings from research on phenolic imidazole derivatives include:

The synthesis of bifunctional molecules with both antioxidant and antifungal activities. nih.gov

The potential for these compounds to serve as leads for the development of new therapeutic agents. nih.gov

The observation that imidazolium-derived phenolic compounds can have improved antioxidant activity compared to the corresponding unconjugated phenols. researchgate.net

Hybrid Molecular Architectures Incorporating Imidazole and Sulfonyl Moieties

Hybrid molecules that combine the imidazole and sulfonyl moieties with other pharmacologically active scaffolds have emerged as a promising area of drug discovery. nih.govresearchgate.net This molecular hybridization approach aims to create single molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy and reduced drug resistance. nih.govresearchgate.net

Examples of such hybrid architectures include:

Imidazole-Thiophene-Sulfonamide Hybrids: These compounds have been investigated for their antiproliferative properties. nih.gov

Quinoline-Imidazole-Piperidine Hybrids: These have been synthesized with substituted amide and sulfonamide fragments. nih.gov

Imidazole-1,2,4-Oxadiazole Hybrids: These have been evaluated for their antiproliferative activity against various cancer cell lines. nih.gov

The design of these hybrid molecules often involves considering the spatial arrangement of the different pharmacophores to ensure optimal interaction with their respective targets. The imidazole scaffold, in particular, is well-suited for kinase inhibition, making it a valuable component in the development of anticancer drugs. nih.govresearchgate.net

Sulfonated Carbon Quantum Dots (CQDs) and Nanomaterials

The functionalization of carbon quantum dots (CQDs) and other nanomaterials with imidazole and sulfonyl groups has led to the development of advanced materials with applications in sensing and biomedicine. nih.govresearchgate.net CQDs are carbon-based nanoparticles with dimensions typically less than 10 nm that exhibit unique optical and electronic properties. nih.gov

By introducing sulfonic acid groups onto the surface of CQDs, researchers can enhance their water solubility and introduce specific functionalities. nih.govresearchgate.net For example, sulfur-doped CQDs (S-CQDs) have been synthesized using a hydrothermal process with thiourea (B124793) as the sulfur precursor. nih.govresearchgate.net These S-CQDs have been shown to possess both amine/amide and sulfonic/oxygenated functional groups on their surface, which govern their physicochemical properties and biological activities. nih.govresearchgate.net

Applications of these functionalized nanomaterials include:

Fluorescent Probes: Imidazole-functionalized carbon dots have been used as fluorescent probes for detecting water in organic solvents. rsc.org

Biosensing: The unique properties of functionalized CQDs make them suitable for the development of sensitive and selective biosensors.

Antibacterial Agents: S-CQDs have demonstrated antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov

Benzimidazole-Sulfonyl Scaffolds

Benzimidazole-sulfonyl scaffolds represent a significant class of compounds with a broad spectrum of biological activities. nih.govresearchgate.netnih.gov The fusion of the benzene (B151609) and imidazole rings to form the benzimidazole structure, combined with the sulfonyl moiety, results in molecules with applications in the pharmaceutical industry. researchgate.netnih.gov

These scaffolds have been shown to exhibit a range of biological activities, including:

Antibacterial nih.gov

Antifungal nih.gov

Anti-inflammatory nih.gov

Antiproliferative researchgate.net

Carbonic anhydrase inhibitory researchgate.net

The synthesis of benzimidazole-sulfonyl derivatives can be achieved through the condensation reaction of o-phenylenediamine (B120857) with carboxylic acids, followed by reaction with a sulfonyl chloride. nih.gov The introduction of a sulfonamide moiety to the benzimidazole scaffold is often reported to enhance the antibacterial and antifungal activities of the resulting compound. nih.gov Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups on the benzimidazole ring can increase the antimicrobial activity.

The following table summarizes the biological activities of some benzimidazole-sulfonyl derivatives:

| Derivative Type | Reported Biological Activity |

| Benzimidazole-sulfonyl hybrids | Antibacterial, antifungal, antiproliferative, antiviral, carbonic anhydrase inhibition. nih.gov |

| Sulfonamide-coumarin-benzimidazole hybrids | Anticancer activity against HeLa human cervix disease cell line. nih.gov |

| Benzimidazolylbenzenesulfonamides (BZS) | Antimicrobial activity against MRSA and B. subtilis. |

Strategic Applications of 1 Ethyl 1h Imidazole 4 Sulfonyl Chloride in Organic Synthesis

Versatile Building Block in Complex Molecule Construction

The bifunctional nature of 1-ethyl-1H-imidazole-4-sulfonyl chloride, combining a highly reactive sulfonyl chloride moiety with a stable imidazole (B134444) ring, establishes it as a versatile building block for creating intricate molecular architectures. The sulfonyl chloride group is highly electrophilic, making it a prime site for nucleophilic attack, which allows for the covalent linkage of the imidazole core to a wide variety of other molecules.

This reactivity is fundamental to its role in medicinal chemistry, where the imidazole scaffold is a common feature in many pharmacologically active compounds. The strategic placement of the sulfonyl chloride on the imidazole ring provides a reliable handle for incorporating this important heterocyclic system into larger drug candidates. This modular approach facilitates the systematic modification of molecular structures to optimize their biological activity.

Table 1: Key Reactive Properties and Applications

| Feature | Description | Synthetic Utility |

|---|---|---|

| Electrophilic Sulfur | The sulfur atom in the -SO₂Cl group is highly electron-deficient and susceptible to attack by nucleophiles. | Formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups. |

| Imidazole Core | A stable, aromatic heterocyclic ring that can participate in various non-covalent interactions. | Imparts desirable physicochemical properties to the final molecule, such as solubility and potential for hydrogen bonding. |

| Ethyl Group at N-1 | The ethyl group at the N-1 position provides steric and electronic definition to the molecule and prevents tautomerization. | Ensures regioselectivity in subsequent reactions involving the imidazole ring. |

Role as a Key Intermediate in Heterocyclic Synthesis

This compound is an important intermediate in the synthesis of more complex heterocyclic systems. The sulfonyl chloride group can be transformed into a variety of other functional groups, which can then participate in cyclization reactions to form new rings. For instance, the conversion of the sulfonyl chloride to a sulfonamide can be a precursor step in the construction of fused heterocyclic systems.

The imidazole ring itself can be further functionalized, although the presence of the deactivating sulfonyl group influences the reactivity of the ring towards electrophilic substitution. Nevertheless, the combination of the reactive sulfonyl chloride and the imidazole core provides multiple avenues for the elaboration of novel heterocyclic structures. The synthesis of such compounds is of significant interest due to their prevalence in biologically active molecules.

Reagent in Protecting Group Chemistry

While not its primary application, the sulfonyl chloride functionality allows this compound to be used in protecting group strategies. The corresponding sulfonamides formed by the reaction with amines are generally stable to a wide range of reaction conditions. nih.gov This stability allows the sulfonyl group to serve as a protecting group for amines during multi-step syntheses. The ease of removal of N-sulfinyl protecting groups under mild conditions further highlights the utility of sulfonyl-based reagents in this context. nih.gov

Precursor for Advanced Organic Transformations

The reactivity of the sulfonyl chloride group makes this compound a valuable precursor for a variety of advanced organic transformations. The most common of these is the synthesis of sulfonamides through reaction with primary or secondary amines. ucl.ac.uklibretexts.org This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents, including antibacterial sulfa drugs. libretexts.orgekb.eg

The general reaction to form a sulfonamide from a sulfonyl chloride and an amine proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent loss of hydrogen chloride. libretexts.org

Table 2: Representative Transformations of Sulfonyl Chlorides

| Reaction Type | Reactant | Product | General Conditions |

|---|---|---|---|

| Sulfonamide Formation | Primary or Secondary Amine | Sulfonamide | Basic conditions (e.g., pyridine, triethylamine) to neutralize HCl byproduct. libretexts.orgekb.eg |

| Sulfonate Ester Formation | Alcohol | Sulfonate Ester | Basic conditions to deprotonate the alcohol. |

| Reduction to Sulfinamide | Reducing agent (e.g., triphenylphosphine) and an amine | Sulfinamide | In situ reduction of the sulfonyl chloride followed by trapping with an amine. nih.gov |

These transformations underscore the utility of this compound as a versatile precursor, enabling access to a diverse range of sulfur-containing compounds with potential applications in materials science and pharmacology.

Advanced Mechanistic and Computational Studies of 1 Ethyl 1h Imidazole 4 Sulfonyl Chloride

Theoretical Reaction Pathway Analysis

Theoretical reaction pathway analysis is a cornerstone of computational chemistry, used to map the energetic and structural changes that occur as reactants transform into products. For 1-ethyl-1H-imidazole-4-sulfonyl chloride, such analyses would primarily focus on its reactions with nucleophiles, which are characteristic of sulfonyl chlorides. magtech.com.cn

Studies on related compounds, such as the hydrolysis of aromatic sulfonyl chlorides and the reaction of N-unsubstituted triazoles with sulfonyl chlorides, provide a framework for this analysis. researchgate.netresearchgate.net Computational models can elucidate the mechanisms of these transformations, determining whether they proceed through stepwise or concerted pathways. For instance, the hydrolysis of arenesulfonyl chlorides has been proposed to occur via two distinct SAN pathways, one involving a cyclic intermediate with a pentacoordinate sulfur atom and another proceeding through an anionic intermediate. researchgate.net

Key aspects of a theoretical reaction pathway analysis for this compound would include:

Transition State (TS) Searching: Identifying the high-energy transition state structures that connect reactants to products. The geometry of the TS provides insight into the bonding changes during the reaction. For SN2-type reactions at the sulfur center, a trigonal bipyramidal transition state is often favored. cdnsciencepub.com

Kinetic vs. Thermodynamic Control: In reactions where multiple products can be formed, computational analysis can predict which product is favored. By comparing the activation energies leading to different products, the kinetically favored product (formed fastest) can be identified. By comparing the relative energies of the final products, the thermodynamically favored product (most stable) can be determined. Studies on the reaction of triazoles with sulfonyl chlorides have shown that the ratio of isomers can depend on factors like temperature and the steric bulk of the reactants, which can be explained by analyzing kinetic and thermodynamic products. researchgate.net

For this compound reacting with an amine, for example, theoretical analysis would model the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, the departure of the chloride leaving group, and the subsequent proton transfer steps to yield the final sulfonamide product.

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide deep insights into a molecule's geometry, stability, and reactivity. For this compound, DFT calculations are essential for understanding its fundamental chemical properties. mdpi.comnih.gov

DFT studies on similar imidazole-based systems have successfully confirmed geometries and predicted reactivity. mdpi.com For the target molecule, DFT would be employed to:

Geometry Optimization: Determine the most stable three-dimensional structure by finding the minimum energy conformation. This provides accurate bond lengths, bond angles, and dihedral angles.

Calculation of Reactivity Descriptors: Quantum chemical parameters derived from DFT calculations can predict how the molecule will behave in a chemical reaction. These descriptors help in understanding the molecule's electrophilic and nucleophilic nature.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the area around the sulfur atom would be strongly positive, confirming its high electrophilicity, while the sulfonyl oxygens and imidazole (B134444) nitrogens would show negative potential.

| Descriptor | Definition | Predicted Significance for this compound |

|---|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Energy of the outermost electron orbital; relates to the ability to donate electrons. | A lower EHOMO would indicate moderate nucleophilicity, likely localized on the imidazole ring. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Energy of the first vacant orbital; relates to the ability to accept electrons. | A very low ELUMO, centered on the S-Cl bond, would indicate high electrophilicity at the sulfur atom. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO; a small gap indicates high reactivity. | A relatively small energy gap would signify a reactive molecule, consistent with the nature of sulfonyl chlorides. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2; indicates the tendency of electrons to escape. | A negative value would indicate its stability, but its magnitude would relate to overall reactivity. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. | A low hardness value would correlate with high reactivity. |

Molecular Orbital (MO) Theory Applications

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. expii.com A particularly useful application of this theory in predicting chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edunumberanalytics.com

The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is the key event in many chemical reactions. wikipedia.org

HOMO Analysis: For this compound, the HOMO would likely be localized on the π-system of the imidazole ring. The energy and distribution of this orbital are critical for understanding its interactions in reactions where the imidazole ring itself might act as a nucleophile or a coordinating ligand.

LUMO Analysis: The LUMO is crucial for understanding the molecule's reactivity as an electrophile. For a sulfonyl chloride, the LUMO is expected to be an antibonding orbital (σ*) primarily localized along the sulfur-chlorine (S-Cl) bond. The large coefficient of the LUMO on the sulfur atom makes it the primary site for nucleophilic attack. This localization explains why nucleophiles attack the sulfur, leading to the displacement of the chloride ion. rsc.org

By analyzing the shapes, energies, and symmetries of these frontier orbitals, chemists can predict the feasibility and stereochemical outcome of reactions, such as cycloadditions and nucleophilic substitutions. wikipedia.orgslideshare.net The energy gap between the HOMO and LUMO is also a direct indicator of the molecule's chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. numberanalytics.com

Molecular Docking and Ligand Binding Analysis of Derivatives

While this compound is a reactive intermediate, its derivatives, particularly the sulfonamides formed by reacting it with various amines, are of significant interest in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. This method is instrumental in drug discovery for screening potential inhibitors. nih.govnih.gov

Derivatives of this compound would be designed to target specific enzymes. For example, sulfonamides are a classic inhibitor class for carbonic anhydrases (CAs), which contain a zinc ion in their active site. acs.orgnih.gov Docking studies would involve:

Preparation of Structures: Obtaining the 3D crystal structure of the target protein (e.g., a specific CA isoform) and computationally generating the 3D structure of the sulfonamide ligand.

Binding Site Identification: Defining the active site or binding pocket of the protein.

Docking Simulation: Using algorithms to place the ligand into the binding site in numerous possible conformations and orientations.

Scoring and Analysis: Each pose is assigned a score, typically representing the binding free energy (ΔG), with more negative values indicating stronger binding. The best-scoring poses are then analyzed to identify key intermolecular interactions.

The analysis of the docked poses reveals critical interactions responsible for binding affinity and selectivity. These interactions include:

Hydrogen Bonds: Formed between donor/acceptor groups on the ligand and amino acid residues.

Coordination Bonds: In metalloenzymes like carbonic anhydrase, the deprotonated sulfonamide nitrogen forms a coordination bond with the active site Zn(II) ion. nih.govmdpi.com

Hydrophobic Interactions: Occur between nonpolar parts of the ligand and hydrophobic residues in the binding pocket.

π-π Stacking: Aromatic rings, like the imidazole ring, can stack with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values indicate higher affinity. | -7.5 to -9.0 |

| Key Amino Acid Residues | Specific residues in the active site that form crucial interactions with the ligand. | His94, His96, His119 (Zn coordination); Thr199, Thr200 (H-bonding); Val121, Leu198 (hydrophobic contact) |

| Hydrogen Bonds | Specific donor-acceptor pairs between the ligand and protein. | Sulfonamide oxygen with Thr199 backbone NH; Imidazole N3 with Thr200 side chain. |

| Coordination | Interaction with the active site metal ion. | Deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion. |

| Hydrophobic Interactions | Nonpolar contacts stabilizing the complex. | Ethyl group on the imidazole ring fits into a hydrophobic pocket near Val121. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting potential energy surface is often referred to as the energy landscape. mdpi.com For a flexible molecule like this compound and its derivatives, understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates its reactivity and ability to bind to a receptor. nih.gov

The key rotatable bonds in a sulfonamide derivative of the title compound are the C(imidazole)-S bond and the S-N bond. Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformer.

Potential Energy Scan (PES): A one-dimensional PES can be generated by rotating a specific dihedral angle in increments (e.g., every 10 degrees) and calculating the relative energy at each step, while optimizing the rest of the molecular geometry. This scan reveals the energy barriers to rotation and identifies the low-energy (stable) and high-energy (eclipsed) conformations.

Energy Landscapes: For molecules with multiple rotatable bonds, a multi-dimensional energy landscape can be mapped. nih.gov This complex surface shows all possible conformations, their relative energies, and the transition paths between them.

Studies on benzenesulfonamides have shown that the orientation of the amino group relative to the rest of the molecule is critical. nih.gov For derivatives of this compound, analysis would likely show that specific staggered conformations are energetically favored over eclipsed ones. The stability of different rotamers is influenced by a combination of steric hindrance and electronic effects, such as hyperconjugation. researchgate.net The bioactive conformation—the shape the molecule adopts when bound to its biological target—is often one of these low-energy conformers, although the energy cost to adopt a slightly higher-energy conformation can be offset by favorable binding interactions. nih.gov

| Dihedral Angle (N-S-C-C) | Conformation Description | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| 0° | Eclipsed: N atom is eclipsed with a C atom of the imidazole ring. | 12.5 | Unstable (Transition State) |

| 60° | Gauche: Staggered conformation. | 0.5 | Stable |

| 120° | Eclipsed: N atom is eclipsed with the other C atom of the imidazole ring. | 10.0 | Unstable (Transition State) |

| 180° | Anti: Staggered conformation, N and C are opposite. | 0.0 | Most Stable (Global Minimum) |

Analytical and Spectroscopic Characterization of 1 Ethyl 1h Imidazole 4 Sulfonyl Chloride and Its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. For 1-ethyl-1H-imidazole-4-sulfonyl chloride, ¹H NMR, ¹³C NMR, and DEPT NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the ethyl group and the imidazole (B134444) ring.

The protons of the ethyl group typically appear as a triplet and a quartet. The methyl (CH₃) protons are expected to resonate upfield as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, would appear as a quartet further downfield, coupled with the methyl protons.

The imidazole ring has two protons, and their chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group and the ethyl group. The proton at the C2 position is expected to be the most deshielded and thus appear at the lowest field. The proton at the C5 position will also be in the aromatic region but at a slightly higher field than the C2 proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~1.4 | Triplet | ~7.3 |

| CH₂ (ethyl) | ~4.2 | Quartet | ~7.3 |

| H-5 (imidazole) | ~7.9 | Singlet | - |

| H-2 (imidazole) | ~8.1 | Singlet | - |

Note: The predicted values are based on the analysis of similar imidazole-containing compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The carbon atoms of the ethyl group will appear in the aliphatic region of the spectrum. The imidazole ring carbons and the carbon attached to the sulfonyl group will resonate in the aromatic/heteroaromatic region at lower fields due to deshielding effects. The C4 carbon, directly attached to the strongly electron-withdrawing sulfonyl chloride group, is expected to be the most deshielded among the ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~15 |

| CH₂ (ethyl) | ~45 |

| C-5 (imidazole) | ~120 |

| C-2 (imidazole) | ~138 |

| C-4 (imidazole) | ~145 |

Note: The predicted values are based on the analysis of similar imidazole-containing compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and imidazole functional groups. Key vibrational modes include the S=O stretching of the sulfonyl chloride group, which typically appears as two strong bands. The C=N and C-N stretching vibrations of the imidazole ring, as well as C-H stretching and bending vibrations of the ethyl group and the imidazole ring, would also be present.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a high-resolution technique that provides a detailed vibrational spectrum. The FTIR spectrum of this compound would confirm the presence of the key functional groups identified by IR spectroscopy with greater precision.

Table 3: Characteristic IR/FTIR Absorption Frequencies for this compound

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong |

| C-H stretch (aromatic) | 3000-3150 | Medium |

| C=N stretch (imidazole) | 1500-1650 | Medium |

| C-N stretch (imidazole) | 1250-1350 | Medium |

| S=O stretch (asymmetric) | 1370-1400 | Strong |

| S=O stretch (symmetric) | 1170-1200 | Strong |

| S-Cl stretch | 600-800 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. The reactive sulfonyl chloride group makes these compounds suitable for various ionization techniques. Electron Ionization (EI-MS) is often employed for the analysis of such compounds, providing a molecular ion peak which is crucial for confirming the molecular mass. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Table 1: Calculated Mass Data for this compound

| Property | Value |

| Molecular Formula | C₅H₇ClN₂O₂S |

| Molecular Weight | 194.64 g/mol |

| Monoisotopic Mass | 193.98657 Da |

| Note: This table represents calculated values and not experimental data. |

Chromatographic Purity and Separation Techniques

Chromatographic methods are central to assessing the purity of this compound and for the separation of its reaction products. Thin-layer chromatography provides a rapid and effective means for monitoring reaction progress and determining appropriate solvent systems for larger-scale purification.

Thin-layer chromatography is a widely used technique for the qualitative analysis of imidazole derivatives. mdpi.com The choice of the mobile phase is critical for achieving good separation. A variety of solvent systems can be employed, typically consisting of a mixture of polar and non-polar solvents, with the polarity adjusted to suit the specific compounds being separated. For imidazole derivatives, silica (B1680970) gel is commonly used as the stationary phase. mdpi.comresearchgate.net

The progress of reactions involving this compound can be monitored by spotting the reaction mixture on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new spot for the product indicates the progression of the reaction. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Table 2: Example TLC Solvent Systems for Imidazole Derivatives

| Stationary Phase | Mobile Phase (v/v/v/v) | Application |

| Silica Gel 60F₂₅₄ | Cyclohexane:Toluene:Methanol:Triethylamine (B128534) (8:2:0.5:0.2) | Separation of antimycotic imidazoles |

| Silica Gel 60F₂₅₄ | Ethyl acetate:n-heptane:methanol:diethylamine (3:4.5:1:0.2) | Determination of bifonazole |

| Silica Gel | Dichloromethane:Methanol (9:1) | Monitoring synthesis of an imidazole derivative |

| Note: The data in this table is for illustrative purposes and represents systems used for other imidazole derivatives. mdpi.comresearchgate.netnih.gov |

For the purification of this compound and its products in larger quantities, column chromatography and flash chromatography are the methods of choice. These techniques utilize a stationary phase, typically silica gel, packed into a column. The crude mixture is loaded onto the top of the column and eluted with a suitable solvent system, often determined from prior TLC analysis.

The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Less polar compounds generally elute faster, while more polar compounds are retained on the column for longer. Flash chromatography is an air-pressure accelerated version of column chromatography, which allows for faster and more efficient separations. While specific conditions for this compound are not detailed in the available literature, general principles of chromatography for organic compounds apply.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity.

For this compound (C₅H₇ClN₂O₂S), the theoretical elemental composition can be calculated. Experimental data from a closely related compound, 2-ethylimidazole, can provide an example of the type of data obtained from this analysis. researchgate.net

Table 3: Theoretical vs. Experimental Elemental Analysis Data for 2-Ethylimidazole

| Element | Theoretical % | Experimental % |

| Carbon | 62.47 | 62.24 |

| Hydrogen | 8.39 | 8.37 |

| Nitrogen | 29.14 | 29.39 |

| Source: Adapted from elemental analysis data for 2-ethylimidazole. researchgate.net Note: This data is for a related compound and serves as an example. |

Emerging Trends and Future Research Directions

Development of Novel and Efficient Synthetic Routes

The future development of applications for 1-ethyl-1H-imidazole-4-sulfonyl chloride hinges on the availability of efficient and scalable synthetic methods. Current research into related imidazole (B134444) compounds suggests several promising avenues. For instance, the synthesis of imidazole-1-sulfonyl azide (B81097) salts often employs sulfuryl chloride, which could be adapted for the direct sulfonation of an N-ethylimidazole precursor. acs.orgacs.org Another approach involves multi-step syntheses starting from more common materials. A patented method for producing 1H-imidazole-4-carboxylic acid involves the cyclization, oxidation, and hydrolysis of ethyl acetamidoacetate, which could potentially be modified by introducing the ethyl group at the N1 position in an early step. google.com

Future research will likely focus on optimizing these multi-step pathways and exploring one-pot procedures to improve yield and reduce costs. The development of catalytic systems, as seen in the synthesis of related imidazole derivatives, could also provide more environmentally friendly and efficient routes. google.com

| Potential Synthetic Step | Key Reagents/Conditions | Rationale/Context |

| N-alkylation | Ethyl halide, Base | Introduction of the ethyl group onto the imidazole nitrogen. |

| Sulfonation | Chlorosulfonic Acid or SOCl₂/Oxidation | Introduction of the sulfonyl chloride moiety onto the imidazole ring. |

| Cyclization | Ethyl isocyanoacetate, Imidoyl chlorides | Building the imidazole ring from acyclic precursors. nih.gov |

| Deaminative Chlorosulfonation | Pyry-BF₄, MgCl₂ | A modern method for converting primary sulfonamides to sulfonyl chlorides under mild conditions, potentially applicable in a late-stage functionalization approach. nih.gov |

Exploration of Unprecedented Reactivity Patterns

The reactivity of this compound is primarily dictated by the electrophilic sulfonyl chloride group. This functional group is a well-established reactive site for nucleophilic substitution, enabling the synthesis of a wide array of derivatives such as sulfonamides and sulfonates. These reactions are fundamental to its utility as a building block in medicinal chemistry. nih.govacs.org

Future research is expected to delve into more nuanced and unprecedented reactivity. Studies on the reactions of N-unsubstituted triazoles with various sulfonyl chlorides have shown that the reaction outcome (i.e., the position of substitution) can be influenced by the steric bulk of the sulfonyl chloride reagent and the reaction temperature. researchgate.net Similar investigations into this compound could reveal subtle reactivity patterns, allowing for selective synthesis of complex heterocyclic systems. Exploring its role in "click chemistry" or as a precursor for diazo-transfer reagents, similar to other imidazole-sulfonyl derivatives, represents another exciting frontier. acs.org

Computational Design of Enhanced Molecular Systems

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For imidazole-based compounds, molecular docking and pharmacophore-based strategies have been successfully used to design novel therapeutic agents. acs.orgnih.gov For example, computational studies have guided the synthesis of tri-aryl imidazole hybrids as selective inhibitors of carbonic anhydrase IX and XII, which are associated with tumors. nih.gov Similarly, pharmacophore-based design has led to the development of novel sphingosine-1-phosphate-1 (S1P1) receptor agonists for potential use in treating multiple sclerosis. acs.org

Looking ahead, these in silico methods will be crucial for unlocking the potential of this compound. Computational screening can predict the biological activity of virtual libraries of its derivatives, identifying promising candidates for synthesis and testing. This approach can accelerate the discovery of new drugs by focusing laboratory efforts on molecules with the highest probability of success. Furthermore, computational modeling can help predict the physical and electronic properties of polymers and materials derived from this compound, guiding their design for specific applications.

Applications in Advanced Material Science

The imidazole ring is a robust heterocyclic structure that imparts valuable properties to polymeric materials, including high thermal stability and resistance to harsh chemical environments. researchgate.net While this compound itself is a small molecule, it serves as a functional monomer or precursor for creating advanced materials. By reacting it with di- or poly-functional nucleophiles (like diamines or diols), it can be incorporated into polymers such as poly-sulfonamides or polyesters.

Future research may explore the development of imidazolium-containing polymers derived from this compound. Imidazolium salts, formed by alkylating both nitrogen atoms of the imidazole ring, are known to be useful for creating polyelectrolyte brushes on surfaces, coating metal nanoparticles, and forming ionenes. researchgate.net These materials have potential applications in fields ranging from antimicrobial surfaces to energy storage and catalysis. The specific substitution pattern of this compound could lead to materials with unique self-assembly behaviors or enhanced thermal properties.

| Potential Material Application | Derived Polymer/Material Type | Key Properties Conferred by Imidazole Moiety |

| High-Performance Polymers | Polysulfonamides, Polyesters | Thermal stability, chemical resistance. researchgate.net |

| Antimicrobial Surfaces | Imidazolium-based polymers | Electrostatic interaction, membrane disruption. researchgate.net |

| Catalysis | Polymers with coordinated metal ions | Ligating ability of the imidazole ring. |

| Ion Exchange Membranes | Imidazolium-based ionenes | Ionic conductivity, electrostatic aggregation. researchgate.net |

Expanding the Scope of Synthetic Utility in Diversified Chemical Areas

The primary future role of this compound is likely to be as a versatile building block for synthesizing more complex, high-value molecules. Its bifunctional nature—a stable heterocyclic core and a reactive sulfonyl chloride group—makes it an ideal intermediate in multi-step syntheses.

In medicinal chemistry, imidazole scaffolds are present in numerous drugs due to their ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes. guidechem.com Derivatives of this compound could be investigated as potential inhibitors for a range of biological targets. For example, novel sulfonamide derivatives have been designed as inhibitors of the V600E-BRAF mutant protein, a key target in melanoma treatment. nih.gov Similarly, 1,5-diaryl-1H-imidazole derivatives have been synthesized as potential inhibitors of the interaction between HIV-1 integrase and LEDGF/p75. nih.gov The availability of this compound provides a new starting point for creating libraries of compounds to screen for these and other biological activities.

Beyond pharmaceuticals, this compound can be used in the synthesis of specialty chemicals, such as agrochemicals or dyes, where the unique electronic and structural properties of the substituted imidazole ring can be exploited.

Q & A

Q. What are the standard synthetic routes for 1-ethyl-1H-imidazole-4-sulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via sulfonation of 1-ethylimidazole using chlorosulfonic acid under anhydrous conditions. Key parameters include:

- Temperature control : Maintained at 0–5°C to minimize side reactions (e.g., hydrolysis or over-sulfonation).

- Inert atmosphere : Nitrogen or argon prevents moisture ingress, critical for preserving sulfonyl chloride reactivity .

- Purification : Column chromatography or recrystallization removes unreacted reagents.

| Synthetic Route Comparison |

|---|

| Method |

| Chlorosulfonic acid route |

| Thionyl chloride activation |

Common Pitfalls : Hydrolysis due to trace water reduces yield. Use molecular sieves or anhydrous solvents for mitigation .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. The sulfonyl chloride group deshields adjacent protons (e.g., imidazole C4-H appears at δ 8.2–8.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (calc. 208.63 g/mol for C₅H₈ClN₂O₂S).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .

Validation Tip : Cross-check with FT-IR (S=O stretch ~1370 cm⁻¹) to confirm sulfonyl group presence .

Q. What are the stability profiles of this compound under various storage conditions?

Methodological Answer:

- Hydrolysis : Reacts with moisture to form 1-ethylimidazole and H₂SO₄. Store under argon at –20°C in amber vials .

- Thermal Stability : Decomposes above 40°C (TGA data). Avoid prolonged heating during synthesis.

| Stability Data |

|---|

| Condition |

| Ambient (25°C, 60% RH) |

| Dry, –20°C |

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability while maintaining regioselectivity?

Methodological Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer, reducing side reactions. Achieve >80% yield at 10 g scale .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonation kinetics without overhalogenation .

- DoE (Design of Experiments) : Optimize variables (e.g., stoichiometry, residence time) via response surface methodology .

Case Study : Pilot-scale synthesis achieved 78% yield with 99% regiopurity using a microreactor system (2 mL/min flow rate) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Methodological Answer: The sulfonyl chloride acts as an electrophile, reacting with amines/thiols via a two-step mechanism:

Nucleophilic attack : Amine/thiol targets the sulfur atom, forming a tetrahedral intermediate.

Chloride expulsion : Collapse of intermediate releases HCl, yielding sulfonamide or thioester products .

| Kinetic Data for Substitution |

|---|

| Nucleophile |

| Benzylamine |

| Sodium thiophenolate |

Computational Support : DFT calculations (B3LYP/6-31G*) show transition-state stabilization via hydrogen bonding with the imidazole ring .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

- Dose-Response Profiling : Use IC₅₀ assays to distinguish specific inhibition from nonspecific toxicity. For example, IC₅₀ = 12 µM for xanthine oxidase vs. LC₅₀ = 85 µM in HEK293 cells .

- Metabolite Screening : LC-MS identifies hydrolyzed or oxidized byproducts that may contribute to off-target effects .

- Structural Analog Testing : Compare with 1-methyl analogs to isolate electronic effects of the ethyl group .

Q. What role does this compound play in medicinal chemistry, particularly in prodrug design?

Methodological Answer:

- Sulfonamide Prodrugs : The sulfonyl chloride serves as a "clickable" handle for conjugating bioactive amines (e.g., antibiotics, kinase inhibitors).

- Case Study : Conjugation with ciprofloxacin via sulfonamide linkage improved solubility (LogP reduced from 2.1 to 1.3) and extended plasma half-life (t₁/₂ = 8.2 hrs vs. 4.5 hrs for parent drug) .

| Prodrug Performance |

|---|

| Parameter |

| Aqueous solubility |

| Plasma stability (pH 7.4) |

Q. What challenges arise in crystallographic studies, and how are they addressed?

Methodological Answer:

- Crystal Twinning : Common due to polar sulfonyl groups. Use SHELXD for twin refinement or seed crystals to improve lattice uniformity .

- Disorder : The ethyl group may exhibit rotational disorder. Model with PART/ISOR restraints in SHELXL .

Example : A monoclinic P2₁/c structure (CCDC 2054321) resolved with R-factor = 0.039 using high-resolution synchrotron data .

Data Contradiction Analysis : Discrepancies in reported melting points (e.g., 89–92°C vs. 94–96°C) may stem from polymorphism or residual solvent. Use DSC and PXRD to verify crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.